Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester group at the 4-position and a primary amino (-NH₂) group at the 4'-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or liquid crystals. The amino group enhances electron density on the biphenyl core, facilitating electrophilic substitution reactions, while the ester group provides a handle for further functionalization .
Synthesis typically involves palladium-catalyzed cross-coupling methodologies, such as Suzuki-Miyaura reactions, to construct the biphenyl backbone . Post-functionalization steps, like hydrolysis of acetamido precursors (e.g., Methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate) to yield the free amino group, are common .
Properties
IUPAC Name |
methyl 4-(4-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPVZEJEFMQVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353275 | |
| Record name | Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5730-76-7 | |
| Record name | Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminobiphenyl-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
This is the most widely reported and efficient method for preparing methyl 4'-amino[1,1'-biphenyl]-4-carboxylate. The key step involves coupling a boronic acid derivative with an aryl halide under palladium catalysis.
- React 4-(methoxycarbonyl)phenylboronic acid with 4-iodoaniline or a protected amino aryl halide.
- Use a palladium catalyst such as palladium tetrakis(triphenylphosphine) .
- Employ a base like potassium carbonate .
- Conduct the reaction in a solvent mixture such as dioxane/water under reflux or elevated temperature.
| Reagents | Amounts | Conditions | Yield (%) |
|---|---|---|---|
| 4-(Methoxycarbonyl)phenylboronic acid | 1.1 equiv (e.g., 15.1 g) | Pd(PPh3)4 (2 mol%), K2CO3 (3.3 equiv), dioxane/H2O | ~65-80% |
| 4-Iodoaniline | 1.0 equiv (e.g., 13.7 g) | Reflux 6-12 h |
This method yields this compound with moderate to good yields and high regioselectivity. The amino group can be protected during coupling if necessary to avoid side reactions, then deprotected post-coupling.
Amination of Methyl 4'-Halobiphenyl-4-carboxylate
An alternative route involves:
- First synthesizing methyl 4'-halobiphenyl-4-carboxylate (e.g., bromo or iodo derivative).
- Then performing nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) to introduce the amino group at the 4' position.
This method is useful when the amino group is sensitive or when selective amination is required.
Photochemical Intramolecular Amination
Recent research has explored photochemical methods for intramolecular amination of biphenyl derivatives, starting from azido precursors. For example, methyl 2'-azido-[1,1'-biphenyl]-4-carboxylate can be converted to the amino derivative under photochemical conditions, followed by purification.
Ruthenium(0)-Catalyzed Sequential Catalysis
Advanced catalytic methods have been reported for the synthesis of sterically hindered biphenyl amines, involving ruthenium(0)-catalyzed sequential reactions. These methods allow for the formation of complex biphenyl amines with high selectivity and functional group tolerance, although specific application to this compound requires adaptation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 4-(Methoxycarbonyl)phenylboronic acid, 4-iodoaniline, Pd(PPh3)4, K2CO3, dioxane/H2O | High regioselectivity, scalable | 65-80% | Amino group may require protection |
| Buchwald-Hartwig Amination | Methyl 4'-halobiphenyl-4-carboxylate, amine source, Pd catalyst, base | Selective amination, versatile | Moderate | Requires halogenated intermediate |
| Photochemical Intramolecular Amination | Azido biphenyl ester precursor, UV light | Mild conditions, novel approach | High | Specialized equipment needed |
| Ruthenium(0)-Sequential Catalysis | Biphenyl derivatives, Ru3(CO)12 catalyst, hydrosilane, toluene | High selectivity, steric control | Variable | Advanced method, less common |
Research Findings and Notes
- The Suzuki-Miyaura coupling remains the most practical and widely used method due to its robustness and availability of starting materials.
- Protection of the amino group during coupling can improve yields and prevent side reactions.
- Photochemical methods offer innovative routes but are less common in industrial synthesis.
- Ruthenium-catalyzed methods provide access to sterically hindered amines but require specialized catalysts and conditions.
- Purification is typically achieved by silica gel chromatography, and characterization includes NMR, HRMS, and melting point determination (mp 179-182 °C).
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4’-amino[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The biphenyl core’s properties are highly sensitive to substituents. Below is a comparative analysis of Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate with analogous compounds:
Spectral and Reactivity Trends
- Electronic Effects: Electron-donating groups (-NH₂, -CH₃) upfield-shift aromatic protons in ¹H NMR due to increased electron density . Electron-withdrawing groups (-CN, -NO₂) downfield-shift protons and reduce reaction rates in cross-coupling .
- Steric Effects :
- Synthetic Utility: Amino and acetamido derivatives are precursors for bioactive molecules (e.g., kinase inhibitors) . Halogenated analogs serve in catalytic C–H activation for complex biaryl synthesis .
Biological Activity
Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate (CAS No. 5730-76-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with an amino group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 227.26 g/mol. The presence of the amino group suggests potential for interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antibiotics . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . This dual activity enhances its appeal as a therapeutic agent.
The biological activity of this compound can be attributed to its structural features:
- Amino Group : The amino group can participate in hydrogen bonding and ionic interactions with biological macromolecules, enhancing binding affinity to target sites.
- Biphenyl Core : The biphenyl moiety contributes to the compound's hydrophobic interactions, which are crucial for membrane permeability and target engagement.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, warranting further investigation into its mechanism and potential modifications to enhance potency .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how structural variations influence the biological activity of biphenyl derivatives, including this compound. Modifications at the para position of the amino group were found to significantly affect both antimicrobial and anti-inflammatory activities. For example:
| Substituent | Biological Activity |
|---|---|
| -OH | Increased anti-inflammatory activity |
| -Cl | Enhanced antimicrobial potency |
| -NO2 | Reduced overall activity |
These insights guide future synthetic efforts aimed at optimizing therapeutic profiles .
Q & A
Q. Table 1: Representative NMR Data for Derivatives
| Compound | 1H δ (ppm) | 13C δ (ppm) | Source |
|---|---|---|---|
| Methyl 4'-acetamido derivative | 7.50 (d, 2H, Ar) | 167.2 (C=O) | |
| Trifluoromethyl-substituted derivative | 7.70 (d, 2H, Ar) | 121.5 (CF₃) |
How can researchers optimize palladium-catalyzed cross-coupling reactions for this compound to improve yields?
Advanced
Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ or Ni(dppf)Cl₂ for electron-deficient aryl halides .
- Solvent/base systems : Use DMF or THF with K₂CO₃ to enhance boronate reactivity .
- Temperature control : 80–100°C for 12–24 hours to balance reactivity and side reactions .
- Ligand effects : Bulky ligands (e.g., SPhos) improve steric guidance for regioselective coupling .
How should discrepancies in NMR data be resolved when synthesizing derivatives?
Advanced
Address contradictions by:
- Solvent calibration : DMSO-d₆ vs. CDCl₃ shifts δ by 0.5–1.0 ppm (e.g., aldehyde protons at δ 9.98 in CDCl₃ ).
- Purity checks : Recrystallize or use HPLC to remove byproducts (e.g., unreacted boronate esters) .
- Comparative analysis : Cross-reference with literature (e.g., biphenyl protons in derivatives show consistent coupling patterns ).
What strategies are effective for introducing electron-withdrawing groups to the biphenyl core without side reactions?
Q. Advanced
- Protecting groups : Acetylate the amino group (e.g., 4'-acetamido derivatives ) to prevent undesired nucleophilic reactions.
- Directed C–H functionalization : Use templates or directing groups (e.g., U-shaped templates for meta-substitution ).
- Low-temperature nitration : Minimize decomposition (e.g., 4'-nitro derivatives synthesized at 0–5°C ).
How do steric and electronic factors influence regioselectivity in cross-coupling reactions?
Q. Advanced
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl at the 4' position) direct coupling to less hindered positions .
- Electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted) accelerate oxidative addition in Pd catalysis .
- Ligand tuning : Electron-rich ligands (e.g., P(t-Bu)₃) enhance reactivity with sterically demanding substrates .
What are the common purification techniques for this compound, and how is purity assessed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
